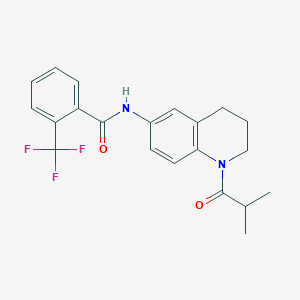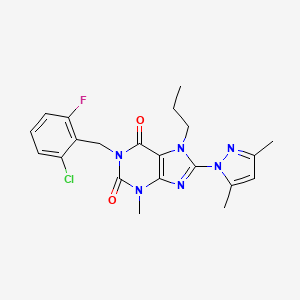
Methyl 6-formyl-4-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-formyl-4-methylnicotinate is an organic compound with the molecular formula C9H9NO3. It is a derivative of nicotinic acid and is characterized by the presence of a formyl group at the 6-position and a methyl group at the 4-position on the nicotinate ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-formyl-4-methylnicotinate typically involves the following steps:
Starting Material: The process begins with 6-methyl nicotinate as the raw material.
Bromination: The 6-methyl nicotinate is reacted with bromine in the presence of sodium acetate and glacial acetic acid to form 6-tribromomethyl nicotinate.
Formylation: The tribromomethyl derivative is then subjected to formylation using appropriate reagents to yield this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: Methyl 6-formyl-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products:
Oxidation: 6-carboxy-4-methylnicotinate.
Reduction: 6-hydroxymethyl-4-methylnicotinate.
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
Methyl 6-formyl-4-methylnicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic benefits.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals
作用机制
The mechanism of action of Methyl 6-formyl-4-methylnicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.
相似化合物的比较
Methyl nicotinate: A simpler derivative of nicotinic acid with a methyl ester group.
6-methyl nicotinate: Lacks the formyl group present in Methyl 6-formyl-4-methylnicotinate.
4-methyl nicotinate: Lacks the formyl group and has a different substitution pattern.
Uniqueness: this compound is unique due to the presence of both formyl and methyl groups on the nicotinate ring, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
methyl 6-formyl-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-7(5-11)10-4-8(6)9(12)13-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYJYMXEYPSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
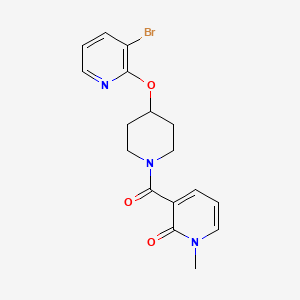
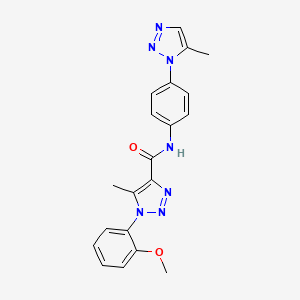
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2672021.png)


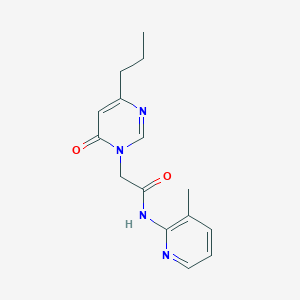
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-cyclopentylacetamide](/img/structure/B2672027.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2672029.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)
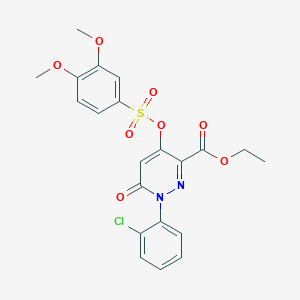
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}propan-1-one](/img/structure/B2672036.png)
